molecular formula C12H26 B14544185 3,3,5-Trimethylnonane CAS No. 62184-19-4

3,3,5-Trimethylnonane

Cat. No.: B14544185
CAS No.: 62184-19-4
M. Wt: 170.33 g/mol
InChI Key: KRWQPUYFIGHZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5-Trimethylnonane (CAS #62184-19-4) is a branched alkane with the molecular formula C₁₂H₂₆. Its structure features three methyl groups attached to the third and fifth carbon atoms of a nonane backbone, resulting in reduced molecular symmetry compared to linear alkanes. This branching influences its physicochemical properties, such as solubility, boiling point, and viscosity, which are critical in industrial applications like fuel additives or solvents .

Properties

CAS No.

62184-19-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,3,5-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-8-9-11(3)10-12(4,5)7-2/h11H,6-10H2,1-5H3

InChI Key

KRWQPUYFIGHZNF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C)(C)CC

Origin of Product

United States

Preparation Methods

The synthesis of 3,3,5-Trimethylnonane can be achieved through various methods, including:

    Synthetic Routes: One common method involves the alkylation of a suitable precursor, such as nonane, with methylating agents under controlled conditions. This process typically requires the presence of a catalyst to facilitate the reaction.

    Industrial Production: Industrially, this compound can be produced through the catalytic hydrogenation of corresponding alkenes or alkynes.

Chemical Reactions Analysis

3,3,5-Trimethylnonane, like other alkanes, undergoes several types of chemical reactions, including:

    Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, the oxidation of this compound with a strong oxidizing agent like potassium permanganate (KMnO₄) can yield corresponding alcohols or acids.

    Substitution: Alkanes can undergo substitution reactions, where a hydrogen atom is replaced by another atom or group. Halogenation is a common substitution reaction, where this compound reacts with halogens (e.g., chlorine or bromine) in the presence of light or heat to form haloalkanes.

    Combustion: Like all hydrocarbons, this compound can undergo combustion in the presence of oxygen to produce carbon dioxide, water, and energy.

Scientific Research Applications

3,3,5-Trimethylnonane has various applications in scientific research, including:

Mechanism of Action

As an alkane, 3,3,5-Trimethylnonane does not have a specific mechanism of action in biological systems. its chemical properties, such as hydrophobicity and stability, make it useful in various industrial applications. In chemical reactions, its mechanism of action typically involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds under specific conditions .

Comparison with Similar Compounds

Structural Isomerism in C₁₂H₂₆ Compounds

Trimethylnonane exhibits multiple structural isomers due to variations in methyl group positioning. Key isomers include:

  • 3,3,5-Trimethylnonane (CAS #62184-19-4)
  • 3,3,6-Trimethylnonane (CAS #62184-20-7)
  • 3,3,7-Trimethylnonane (CAS #62184-21-8)
  • 3,4,7-Trimethylnonane (multiple stereoisomers, e.g., variants a–d)

These isomers differ in branching patterns, leading to distinct physical and chemical behaviors .

Henry’s Law Constants (Water Solubility)

Henry’s Law constants (HLC) quantify solubility in water. Data from experimental studies reveal:

Compound CAS Number HLC (mol/(m³·Pa)) Key References
This compound 62184-19-4 6.9–8.8 × 10⁻⁷ Yaws (2003), Gharagheizi et al. (2012)
3,3,6-Trimethylnonane 62184-20-7 8.4–8.7 × 10⁻⁷ Gharagheizi et al. (2012)
3,3,7-Trimethylnonane 62184-21-8 7.9–8.7 × 10⁻⁷ Gharagheizi et al. (2010)

Key Insight: this compound has marginally lower solubility than its 3,3,6 and 3,3,7 counterparts, likely due to its compact branching reducing hydrophobic interactions .

Physical Properties

Limited data on this compound’s melting/boiling points exist in the provided evidence. However, 4,4,5-trimethylnonane (a less branched isomer) exhibits:

  • Boiling Point : 198°C
  • Density : 0.7675 g/cm³
  • Refractive Index : 1.4292 .

Theoretical trends suggest that increased branching (e.g., 3,3,5 vs. 4,4,5) lowers boiling points due to reduced surface area and weaker van der Waals forces.

Viscosity and Thermodynamic Behavior

For 3,4,7-trimethylnonane, viscosity decreases with temperature (e.g., 0.0383 Pa·s at 180 K vs. 0.00018 Pa·s at 472 K) . While direct data for this compound is unavailable, its higher symmetry may result in lower viscosity compared to less branched isomers.

Industrial and Environmental Implications

  • Applications: Trimethylnonane isomers may serve as intermediates in coatings or fuels, though specific uses for this compound require further research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.